N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide
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Overview
Description
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide is a chemical compound that features a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps such as crystallization or chromatography would be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler compound with a similar pyridine ring structure.
Methanesulfonamide: Contains the sulfonamide group but lacks the pyridine ring.
Uniqueness
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide is unique due to the combination of its pyridine ring and sulfonamide group, which confer specific chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H13ClN2O2S |
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Molecular Weight |
296.77 g/mol |
IUPAC Name |
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-7-10(16-19(2,17)18)3-4-11(9)12-8-15-6-5-13(12)14/h3-8,16H,1-2H3 |
InChI Key |
PTDFGHWWFCKBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
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